2-(4-Bromophenyl)cyclohexanone-d4
Description
2-(4-Bromophenyl)cyclohexanone-d4 is a deuterated derivative of 2-(4-bromophenyl)cyclohexanone, where four hydrogen atoms are replaced by deuterium. This modification enhances its utility in spectroscopic studies (e.g., NMR) and metabolic research due to isotopic labeling effects. Key properties include:
- Molecular Formula: C₁₂D₄H₉BrO
- Molecular Weight: 257.16 g/mol
- Purity: Available at unspecified purity (non-deuterated versions range from 95% to 97% purity) .
- Applications: Primarily used as a stable isotopologue in pharmaceutical and chemical research.
Properties
Molecular Formula |
C₁₂H₉D₄BrO |
|---|---|
Molecular Weight |
257.16 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 4-(4′-Bromophenyl)cyclohexanone
- Molecular Formula : C₁₂H₁₃BrO
- Molecular Weight : 253.14 g/mol
- Purity : Synthesized at 99% purity via bromination, Baeyer-Villiger reaction, and oxidation .
- Key Differences: The bromophenyl group is attached at the 4-position of the cyclohexanone ring, altering steric and electronic properties compared to the 2-substituted isomer. Higher synthetic purity (99%) makes it preferable for precision reactions, whereas non-deuterated 2-substituted versions are discontinued due to lower purity (95–97%) .
Functional Group Variants: 4-(4-Bromophenyl)cyclohexanol
- Molecular Formula : C₁₂H₁₅BrO
- Molecular Weight : 255.15 g/mol
- Key Differences: Replaces the ketone group with a hydroxyl group, enabling participation in esterification or etherification reactions. Reduced electrophilicity compared to cyclohexanone derivatives, limiting its use in nucleophilic addition reactions .
Complex Derivatives: 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one
- Molecular Formula : C₁₅H₁₃BrO₄
- Molecular Weight : 345.17 g/mol
- Key Differences: Contains carboxylic acid and acetyl substituents, enhancing reactivity in Michael addition and heterocyclic synthesis. Acts as a precursor for pharmaceuticals and agrochemicals, unlike 2-(4-bromophenyl)cyclohexanone-d4, which lacks such functional versatility .
Comparison with Deuterated and Halogenated Analogues
Deuterated vs. Non-Deuterated Versions
| Property | This compound | 2-(4-Bromophenyl)cyclohexanone |
|---|---|---|
| Molecular Formula | C₁₂D₄H₉BrO | C₁₂H₁₃BrO |
| Molecular Weight | 257.16 g/mol | 253.14 g/mol |
| Isotopic Stability | Enhanced for NMR/kinetic studies | Not applicable |
| Price (5 mg) | €1,547 | €1,547 |
| Availability | Active | Discontinued |
Both share the same CAS number (91720-92-2), suggesting possible cataloging inconsistencies .
Halogen-Substituted Analogues: 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone
- Molecular Formula : C₁₈H₁₅ClF₂O₃S
- Molecular Weight : 417.83 g/mol
- Key Differences :
- Incorporates chlorophenylsulfonyl and difluorophenyl groups, increasing steric bulk and electronegativity.
- Used in agrochemicals and drug discovery, leveraging halogen interactions with biological targets .
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